3-(1-Benzofuran-2-carbonyl)-1-[4-(4-chlorophenyl)-1,3-thiazol-2-YL]thiourea
Overview
Description
3-(1-Benzofuran-2-carbonyl)-1-[4-(4-chlorophenyl)-1,3-thiazol-2-YL]thiourea is a complex organic compound that belongs to the class of thioureas This compound is characterized by the presence of a benzofuran ring, a thiazole ring, and a chlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Benzofuran-2-carbonyl)-1-[4-(4-chlorophenyl)-1,3-thiazol-2-YL]thiourea typically involves multi-step organic reactions. One common method includes the following steps:
Formation of Benzofuran-2-carbonyl Chloride: This step involves the reaction of benzofuran-2-carboxylic acid with thionyl chloride to form benzofuran-2-carbonyl chloride.
Synthesis of 4-(4-chlorophenyl)-1,3-thiazole-2-amine: This intermediate is prepared by reacting 4-chlorobenzaldehyde with thiourea in the presence of a base, followed by cyclization.
Coupling Reaction: The final step involves the reaction of benzofuran-2-carbonyl chloride with 4-(4-chlorophenyl)-1,3-thiazole-2-amine in the presence of a base to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-(1-Benzofuran-2-carbonyl)-1-[4-(4-chlorophenyl)-1,3-thiazol-2-YL]thiourea can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or thiols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or thiols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(1-Benzofuran-2-carbonyl)-1-[4-(4-chlorophenyl)-1,3-thiazol-2-YL]thiourea has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 3-(1-Benzofuran-2-carbonyl)-1-[4-(4-chlorophenyl)-1,3-thiazol-2-YL]thiourea involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
3-(1-Benzofuran-2-carbonyl)-1-[4-(4-chlorophenyl)-1,3-thiazol-2-YL]urea: Similar structure but with a urea group instead of a thiourea group.
3-(1-Benzofuran-2-carbonyl)-1-[4-(4-chlorophenyl)-1,3-thiazol-2-YL]amine: Similar structure but with an amine group instead of a thiourea group.
Uniqueness
3-(1-Benzofuran-2-carbonyl)-1-[4-(4-chlorophenyl)-1,3-thiazol-2-YL]thiourea is unique due to the presence of both benzofuran and thiazole rings, which confer specific chemical and biological properties
Properties
IUPAC Name |
N-[[4-(4-chlorophenyl)-1,3-thiazol-2-yl]carbamothioyl]-1-benzofuran-2-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12ClN3O2S2/c20-13-7-5-11(6-8-13)14-10-27-19(21-14)23-18(26)22-17(24)16-9-12-3-1-2-4-15(12)25-16/h1-10H,(H2,21,22,23,24,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDSNTDXIPNKKFB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(O2)C(=O)NC(=S)NC3=NC(=CS3)C4=CC=C(C=C4)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12ClN3O2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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